4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one
Description
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)15-19-14(16(20)21-15)8-10-4-2-1-3-5-10/h1-9H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFPTOINTRTVAY-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one typically involves the condensation of 2,4-dichlorobenzaldehyde with hippuric acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Organic Synthesis
4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one serves as an important intermediate in organic synthesis. Its structure allows for various substitutions that can lead to the development of new compounds with enhanced biological activities. For instance, researchers have explored its use in synthesizing novel oxazolone derivatives that exhibit significant pharmacological properties .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Studies have shown that derivatives of oxazolones can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The dichlorophenyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy.
Photochemical Applications
Due to its structural characteristics, this oxazolone can also be utilized in photochemical reactions. The compound has shown promise in photoinitiating polymerization processes, which are crucial in materials science for developing new polymers with specific properties .
Analytical Chemistry
In analytical chemistry, this compound can be employed as a reagent for detecting specific ions or molecules through colorimetric methods. Its ability to form complexes with metal ions makes it valuable for developing sensitive analytical techniques .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of various oxazolone derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for drug development .
Case Study 2: Photopolymerization
In another research effort, scientists explored the use of this oxazolone in photopolymerization processes. The findings demonstrated that the compound effectively initiated polymerization under UV light exposure, leading to the formation of polymers with desirable mechanical properties . This application is particularly relevant in the manufacturing of coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 4H-oxazol-5-one scaffold is common among analogs, but substituent variations at positions 2 and 4 dictate their properties:
Cytotoxic Activity
Substituents significantly influence cytotoxicity:
- β-Carboline-oxazolone hybrids (e.g., compound 11 in ): Exhibit potent activity against glioma (U251, IC₅₀ = 0.48 µM) and prostate (PC-3, IC₅₀ = 1.50 µM) cancer cells. The 4-methoxyphenyl group enhances electron donation, improving binding affinity.
- Dichlorophenyl substitution : While untested in the target compound, analogs with 2,4-dichlorophenyl-acetyl groups (e.g., herbicidal compound 3d in ) show high bioactivity. The electron-withdrawing Cl groups may enhance membrane permeability and target binding.
Antimicrobial Activity
Herbicidal Activity
- (2,4-Dichlorophenyl)-acetyl derivatives (e.g., 3d in ): Exhibited superior ACCase inhibition (IC₅₀ = 0.061 nmol h⁻¹mg⁻¹) compared to clethodim (a commercial herbicide). The dichlorophenyl moiety likely disrupts chlorophyll biosynthesis .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Chlorine substituents increase lipophilicity and metabolic stability but may reduce solubility.
Positional Effects : Substituents at position 2 (e.g., dichlorophenyl) influence steric interactions with biological targets, while position 4 (benzylidene) modulates conjugation and π-π stacking.
Hybrid Systems : Integration with β-carboline () or thiadiazolone () scaffolds diversifies bioactivity.
Biological Activity
4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one (CAS Number: 849770-55-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is C16H9Cl2NO2, with a molecular weight of approximately 284.16 g/mol. The compound features a unique oxazole ring that contributes to its biological properties.
Research indicates that compounds similar to 4-benzylidene derivatives often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in disease progression, particularly in cancer. The oxazole ring has been associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
A study evaluating the anticancer potential of oxazole derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 15.3 | Apoptosis induction |
| MCF-7 | 18.7 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in tumor growth. Inhibitory studies showed that 4-benzylidene derivatives could selectively inhibit tumor-associated isoforms of carbonic anhydrases.
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Isoform | IC50 (nM) | Selectivity Index |
|---|---|---|
| hCA I | 673.2 | Low |
| hCA II | 61.2 | Moderate |
| hCA IX | 21.8 | High |
| hCA XII | 179.6 | High |
Case Studies
- Study on Selective Carbonic Anhydrase Inhibition : A recent investigation into various oxazole derivatives demonstrated that compounds related to 4-benzylidene exhibited selective inhibition against tumor-associated carbonic anhydrases (hCA IX and XII), showing potential for targeted cancer therapies .
- Cytotoxicity Assessment : In a cytotoxicity assay involving a panel of cancer cell lines, the compound displayed significant activity at low micromolar concentrations, indicating its potential as a lead compound for further development .
- Apoptosis Induction : Further studies indicated that treatment with the compound led to increased markers of apoptosis in treated cells compared to control groups, suggesting a mechanism involving programmed cell death as a pathway for its anticancer effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Benzylidene-2-(2,4-dichlorophenyl)-4H-oxazol-5-one?
- Methodological Answer : The compound is typically synthesized via the Erlenmeyer azlactone synthesis, involving condensation of hippuric acid derivatives with substituted benzaldehydes. For example:
- Conventional Method : Reacting hippuric acid with 2,4-dichlorobenzaldehyde in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) at 75°C yields the target oxazolone .
- Green Chemistry Approach : Microwave-assisted synthesis using eggshell powder as a catalyst under solvent-free conditions reduces reaction time (e.g., 5–10 minutes) and improves yields (up to 85%) .
Q. How is the structural identity of this oxazolone confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques is employed:
- Spectroscopy : (aromatic proton signals at δ 7.2–8.1 ppm), (carbonyl resonance near δ 170 ppm), and IR (C=O stretch at ~1750 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 348.18 for the dichloro derivative) confirm molecular weight .
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the planar oxazolone core and substituent geometry .
Q. What biological activities are commonly associated with this compound?
- Methodological Answer : Screening assays focus on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in the range of 12.5–50 µg/mL .
- Antioxidant Potential : DPPH radical scavenging assays show IC values comparable to ascorbic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized for sustainability without compromising yield?
- Methodological Answer :
- Catalyst Selection : Replace traditional bases with biodegradable catalysts (e.g., eggshell powder) to reduce waste .
- Solvent-Free Systems : Microwave irradiation minimizes solvent use, aligning with green chemistry principles .
- Process Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress to optimize time and energy .
Q. How are stereochemical ambiguities resolved in derivatives of this oxazolone?
- Methodological Answer :
- X-ray Crystallography : Definitive assignment of Z/E isomerism (e.g., (4Z)-configuration confirmed via C=O and benzylidene group geometry) .
- Advanced NMR : NOESY correlations differentiate between cis and trans isomers in solution .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict stable conformers and validate experimental data .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Methodological Answer :
- Twinning : SHELXL’s TWIN command refines data from twinned crystals, common in oxazolones due to planar symmetry .
- High-Throughput Phasing : SHELXC/D/E pipelines enable rapid experimental phasing for macromolecular derivatives, though small molecules typically use direct methods .
- Disorder Modeling : Partial occupancy refinement for disordered substituents (e.g., dichlorophenyl groups) improves R-factor accuracy .
Q. How can diversity-oriented synthesis (DOS) expand the functional repertoire of this oxazolone?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO) at the benzylidene position to enhance electrophilicity for nucleophilic additions .
- Heterocycle Fusion : React with hydrazines or thioureas to generate pyrazole or thiazolidinone hybrids, broadening bioactivity .
- Solid-Phase Synthesis : Immobilize oxazolone on Wang resin for combinatorial library generation .
Q. How should contradictory spectral data (e.g., NMR vs. XRD) be analyzed?
- Methodological Answer :
- Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized structures to identify outliers .
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational flexibility that may explain discrepancies .
- Crystallographic Reanalysis : Revisit diffraction data (e.g., correct space group assignment) to resolve misassignments, as demonstrated in corrigenda for related oxazolones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
